![molecular formula C16H14N2O3S B5682325 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-hydroxybenzamide CAS No. 5575-25-7](/img/structure/B5682325.png)
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-hydroxybenzamide
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Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-hydroxybenzamide, commonly known as EHT 1864, is a small molecule inhibitor that specifically targets the Rho family of GTPases. It has been widely used in scientific research due to its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases.
Mechanism of Action
EHT 1864 inhibits the activity of Rho GTPases by binding to their switch II region, which is essential for their activation. This prevents the binding of guanine nucleotides, which are required for the activation of Rho GTPases. As a result, the downstream signaling pathways that are regulated by Rho GTPases are inhibited, leading to the suppression of cellular processes such as cell migration, invasion, and proliferation.
Biochemical and Physiological Effects:
EHT 1864 has been shown to have various biochemical and physiological effects. It inhibits the migration and invasion of cancer cells by suppressing the activity of Rho GTPases. EHT 1864 also inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, EHT 1864 has been shown to reduce inflammation by inhibiting the activation of immune cells such as macrophages. EHT 1864 also has potential therapeutic applications in cardiovascular diseases by inhibiting the migration and proliferation of vascular smooth muscle cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using EHT 1864 in lab experiments is its specificity towards Rho GTPases. This allows for the selective inhibition of specific Rho GTPases, which is important for studying their individual roles in cellular processes. However, one of the limitations of using EHT 1864 is its low solubility in water, which can make it difficult to prepare stock solutions. Additionally, EHT 1864 has a short half-life, which can limit its effectiveness in long-term experiments.
Future Directions
There are several future directions for the use of EHT 1864 in scientific research. One potential direction is the development of more potent and selective inhibitors of Rho GTPases. Another direction is the investigation of the role of Rho GTPases in other diseases such as neurodegenerative diseases and infectious diseases. Additionally, the use of EHT 1864 in combination with other inhibitors or chemotherapeutic agents could potentially enhance its therapeutic efficacy.
Synthesis Methods
EHT 1864 can be synthesized using a three-step reaction process. The first step involves the reaction of 2-hydroxybenzoyl chloride with 6-amino-1,3-benzothiazole in the presence of triethylamine to form 2-hydroxy-N-(6-amino-1,3-benzothiazol-2-yl)benzamide. The second step involves the reaction of the product obtained from the first step with ethyl iodide in the presence of potassium carbonate to form N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-hydroxybenzamide. The final step involves the purification of the product using column chromatography.
Scientific Research Applications
EHT 1864 has been extensively used in scientific research to investigate the role of Rho GTPases in various cellular processes such as cell migration, invasion, and proliferation. It has been shown to inhibit the activity of RhoA, Rac1, and Cdc42, which are important regulators of these processes. EHT 1864 has also been used to study the involvement of Rho GTPases in cancer progression and metastasis. Additionally, EHT 1864 has been used to investigate the role of Rho GTPases in inflammation and cardiovascular diseases.
properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-2-21-10-7-8-12-14(9-10)22-16(17-12)18-15(20)11-5-3-4-6-13(11)19/h3-9,19H,2H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQRXPJPNMWBKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353663 |
Source
|
Record name | ZINC00192885 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-hydroxybenzamide | |
CAS RN |
5575-25-7 |
Source
|
Record name | ZINC00192885 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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